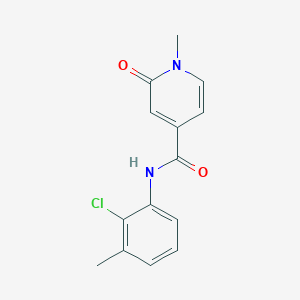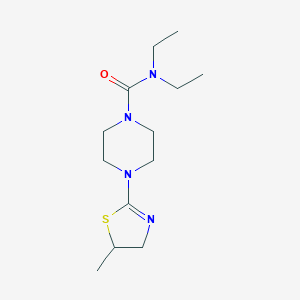![molecular formula C16H17N3OS B7586002 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known to exhibit potent pharmacological properties and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is complex and involves multiple pathways. The compound is known to interact with various cellular targets, including enzymes, receptors, and ion channels, leading to its pharmacological effects.
Biochemical and Physiological Effects
The compound this compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways, leading to its potential therapeutic applications.
実験室実験の利点と制限
The compound [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It exhibits potent activity against a wide range of diseases, making it a promising candidate for drug development. However, the compound has certain limitations, including its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the research and development of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone. These include:
1. Further studies to elucidate the mechanism of action of the compound and its cellular targets.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the compound's potential toxicity and safety profile.
5. Development of novel derivatives of the compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound with potent pharmacological properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. Further research is needed to fully elucidate the compound's mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound involves the reaction of 2,3-dihydroquinoxaline with 1,3-thiazole-4-carboxaldehyde in the presence of a suitable catalyst.
科学的研究の応用
The compound [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a wide range of diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(13-10-21-11-17-13)19-8-7-18(9-12-5-6-12)14-3-1-2-4-15(14)19/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIFGZPHOFOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)
![[3-(2-Methylpropyl)pyrrolidin-1-yl]-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7585976.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)

![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one](/img/structure/B7586025.png)
![2-(1-methylpyrazol-4-yl)-N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]acetamide](/img/structure/B7586034.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)
